molecular formula C12H16O4 B14271877 8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione CAS No. 132473-08-6

8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No.: B14271877
CAS No.: 132473-08-6
M. Wt: 224.25 g/mol
InChI Key: QOBZHOPVNARESJ-UHFFFAOYSA-N
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Description

8-(2-Methylpropylidene)-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound known for its unique spiro structure This compound is characterized by a spiro linkage between two cyclic structures, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals of the compound .

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The spiro linkage allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The spiro structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its specific spiro linkage and the presence of the 2-methylpropylidene group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

132473-08-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

8-(2-methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C12H16O4/c1-8(2)7-9-10(13)15-12(16-11(9)14)5-3-4-6-12/h7-8H,3-6H2,1-2H3

InChI Key

QOBZHOPVNARESJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C1C(=O)OC2(CCCC2)OC1=O

Origin of Product

United States

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